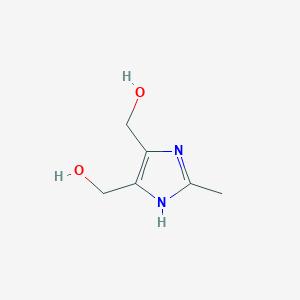

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol

説明

“(2-Methyl-1H-imidazole-4,5-diyl)dimethanol” is an organic compound . The compound has a molecular weight of 112.1298 and a CAS number of 85610-16-8 .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The review highlights methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .科学的研究の応用

Synthesis of Biologically Active Molecules

Imidazole derivatives, including “(2-Methyl-1H-imidazole-4,5-diyl)dimethanol”, play a crucial role in the synthesis of biologically active molecules. They are used to create a wide range of pharmacologically active compounds, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Green Chemistry and Catalysis

The compound is utilized in green chemistry and organometallic catalysis. It serves as a precursor for ionic liquids and N-heterocyclic carbenes (NHCs), which are essential in developing environmentally friendly methods in chemical organic synthesis .

Agriculture and Plant Protection

In the agricultural sector, imidazole derivatives are used as selective plant growth regulators, fungicides, herbicides, and therapeutic agents. Their role is pivotal in ensuring the health and productivity of crops .

Advanced Material Synthesis

Imidazole derivatives are involved in the synthesis of advanced materials. For instance, they can be used to modify nanoporous silica, which acts as a novel sorbent for heavy metal ions like Pb(II) from industrial wastewater, contributing to environmental cleanup efforts .

Multicomponent Reactions

“(2-Methyl-1H-imidazole-4,5-diyl)dimethanol” is a key component in multicomponent reactions. These reactions are conducted under various conditions to optimize synthetic efficiency, highlighting the role of catalysts and diverse conditions .

Synthesis of Substituted Imidazoles

The compound is also used in the synthesis of substituted imidazoles, which are synthesized through condensation, ring cyclization, oxidation conversion, and other methods. These processes are crucial for creating a variety of imidazole derivatives with potential applications in multiple fields .

作用機序

Target of Action

Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazoles typically interact with their targets through hydrogen bonding and π-π stacking due to the presence of the imidazole ring . The hydroxyl groups (-OH) attached to the imidazole ring may also participate in hydrogen bonding, potentially influencing the compound’s interaction with its targets.

Biochemical Pathways

Imidazoles are known to play key roles in various biochemical processes, including the synthesis of nucleic acids and proteins, and the regulation of enzyme activity .

Pharmacokinetics

Its water solubility is reported to be 194mg/l at 20℃ , which could influence its absorption and distribution in the body.

特性

IUPAC Name |

[4-(hydroxymethyl)-2-methyl-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-5(2-9)6(3-10)8-4/h9-10H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZIDJCTTRZYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)

![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)

![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)

![5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2936126.png)

![3-(5-(2,5-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2936128.png)

![Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2936129.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2936130.png)